molecular formula C3H9NO3S B13447096 Sulfamic acid isopropyl ester

Sulfamic acid isopropyl ester

Cat. No.: B13447096
M. Wt: 139.18 g/mol
InChI Key: ULCGRQKYGXIIIF-UHFFFAOYSA-N
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Description

Propan-2-yl sulfamate, also known as isopropyl sulfamate, is an organic compound with the molecular formula C3H9NO3S. It is a sulfamate ester derived from isopropanol and sulfamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl sulfamate can be synthesized through the reaction of isopropanol with sulfamic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

(CH3)2CHOH + H2NSO3H → (CH3)2CHOSO3NH2 + H2O\text{(CH3)2CHOH + H2NSO3H → (CH3)2CHOSO3NH2 + H2O} (CH3)2CHOH + H2NSO3H → (CH3)2CHOSO3NH2 + H2O

Industrial Production Methods

Industrial production of propan-2-yl sulfamate may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and catalysts may be adjusted to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl sulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Propan-2-yl sulfamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propan-2-yl sulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl sulfamate
  • Ethyl sulfamate
  • Butyl sulfamate

Comparison

Propan-2-yl sulfamate is unique in its structure and properties compared to other sulfamate esters. Its isopropyl group provides distinct steric and electronic effects, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other sulfamate esters may not be as effective .

Properties

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

propan-2-yl sulfamate

InChI

InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)

InChI Key

ULCGRQKYGXIIIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)N

Origin of Product

United States

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